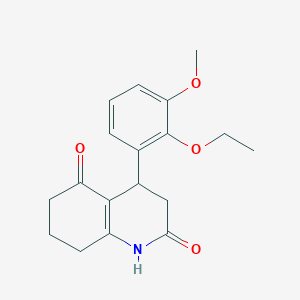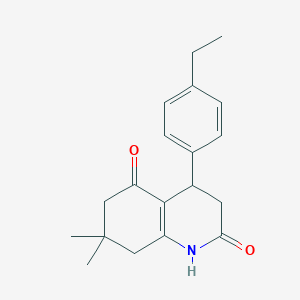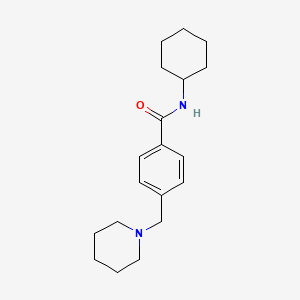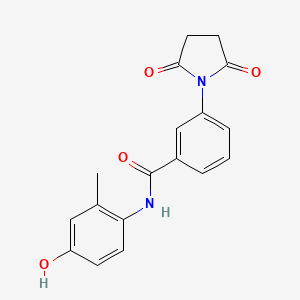![molecular formula C16H22N6O3 B4437092 7-(2-buten-1-yl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437092.png)
7-(2-buten-1-yl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of related purine derivatives involves multi-step chemical reactions that include the incorporation of various substituents into the purine core to enhance or modify its properties. While specific literature on the title compound is scarce, general methods for synthesizing purine derivatives involve nucleophilic substitution reactions, alkylation, and condensation reactions, which can offer insights into possible synthesis pathways for our compound of interest (Ueda et al., 1987).
Molecular Structure Analysis
The molecular structure of purine derivatives, including the title compound, features a complex nitrogen-containing bicyclic ring system. X-ray crystallography and spectroscopic techniques, such as FT-IR and NMR, are essential tools for elucidating their structure. These methods can reveal the positioning of substituents around the purine core and the overall conformation of the molecule (Renjith et al., 2014).
Chemical Reactions and Properties
Purine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions that facilitate the introduction of diverse functional groups. These reactions are pivotal for the synthesis of novel compounds with potential biological activities. The reactivity of the purine core can be influenced by the nature and position of substituents, which affect the compound's chemical behavior and interaction with biological targets (Khaliullin & Shabalina, 2020).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties can be tailored through structural modification, impacting the compound's utility in research and pharmaceutical applications. Understanding the physical characteristics is essential for optimizing the compound's formulation and delivery (Zesławska et al., 2017).
Chemical Properties Analysis
The chemical properties of purine derivatives, such as acidity, basicity, and reactivity towards various reagents, define their chemical stability and reactivity. These properties are influenced by the electronic configuration of the purine ring and the nature of attached substituents, dictating the compound's behavior in chemical reactions and its interaction with biological systems (Hesek & Rybár, 1994).
Propiedades
IUPAC Name |
7-[(E)-but-2-enyl]-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-5-6-7-20-14(23)12-13(19(3)16(20)24)17-15-21(12)10-11(2)18-22(15)8-9-25-4/h5-6H,7-10H2,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSYFRJJZVPTRH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CCOC)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CCOC)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1-benzyl-4-piperidinyl)carbonyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B4437016.png)
![ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4437024.png)


![2-chloro-N-cyclopentyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide](/img/structure/B4437038.png)
![N-[1-isobutyl-2-(1H-pyrazol-1-ylmethyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B4437044.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4437048.png)

![3-methyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B4437056.png)
![N-(2,5-dichlorophenyl)-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4437063.png)



![3-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437136.png)